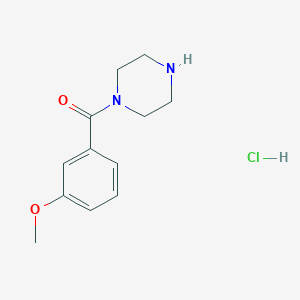

1-(3-Methoxybenzoyl)piperazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-Methoxybenzoyl)piperazine hydrochloride is an organic compound that is part of a collection of unique chemicals . It is typically used for research and development purposes .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(3-Methoxybenzoyl)piperazine hydrochloride, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

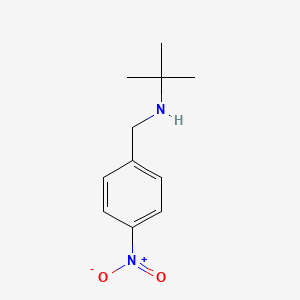

The molecular structure of 1-(3-Methoxybenzoyl)piperazine hydrochloride can be represented by the SMILES stringCOC1=CC(CN2CCNCC2)=CC=C1.Cl.Cl . The InChI code for this compound is 1S/C12H16N2O2.ClH/c1-16-11-4-2-3-10(9-11)12(15)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H .

Scientific Research Applications

Drug Development: Kinase Inhibitors and Receptor Modulators

1-(3-Methoxybenzoyl)piperazine hydrochloride: is a key intermediate in the synthesis of various drugs, particularly those acting as kinase inhibitors and receptor modulators . The piperazine moiety is a common feature in many FDA-approved drugs due to its ability to improve the physicochemical properties of molecules, such as solubility and bioavailability . It serves as a scaffold for arranging pharmacophoric groups, which are crucial for the interaction with target macromolecules.

Organic Synthesis: C–H Functionalization

In organic synthesis, 1-(3-Methoxybenzoyl)piperazine hydrochloride is utilized for C–H functionalization, a method that allows for the direct modification of carbon-hydrogen bonds . This process is significant for constructing complex molecules with high precision and efficiency. The compound’s role in facilitating the synthesis of functionalized piperazines makes it a valuable tool in medicinal chemistry research .

Synthesis of Piperazine Derivatives

The compound is instrumental in the synthesis of a wide array of piperazine derivatives, which are important in pharmaceuticals and show a broad spectrum of biological activity . Methods such as cyclization of 1,2-diamine derivatives with sulfonium salts and the Ugi reaction are some of the synthetic approaches where 1-(3-Methoxybenzoyl)piperazine hydrochloride plays a crucial role .

Photocatalytic Synthesis

1-(3-Methoxybenzoyl)piperazine hydrochloride: is also involved in photocatalytic synthesis, a green chemistry approach that uses light to catalyze reactions . This method is environmentally friendly and can be used to create complex chemical structures with less energy and fewer by-products.

Solid-Phase Synthesis

The compound finds application in solid-phase synthesis, a technique used for the efficient and rapid assembly of molecules, particularly peptides . This method is highly beneficial in combinatorial chemistry, where a large number of compounds are synthesized simultaneously.

Heterocyclic Chemistry Research

In heterocyclic chemistry, 1-(3-Methoxybenzoyl)piperazine hydrochloride is a valuable reagent for the exploration of new reactions and the development of novel heterocyclic compounds . Its versatility allows for the creation of diverse structures that are essential in the discovery of new drugs and materials.

Safety And Hazards

1-(3-Methoxybenzoyl)piperazine hydrochloride is classified under GHS07 for safety. The hazard statements associated with it are H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H412 - Harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

properties

IUPAC Name |

(3-methoxyphenyl)-piperazin-1-ylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-16-11-4-2-3-10(9-11)12(15)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJWRZINTYXALS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methoxybenzoyl)piperazine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2992132.png)

![methyl (E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate](/img/structure/B2992133.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2992134.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2992135.png)

![4-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B2992137.png)

![1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2992139.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2992147.png)

![N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2992149.png)

![1-methyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2992151.png)